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Melanoma-associated antigen C1 (450-458) -

Melanoma-associated antigen C1 (450-458)

Catalog Number: EVT-243584
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Product Introduction

Description
Melanoma-associated antigen C1
Overview

Melanoma-associated antigen C1 (MAGE-C1), also known as MAGE-C1/CT7, is a member of the melanoma antigen gene family, which is primarily expressed in melanoma and other cancers. This antigen is recognized by the immune system, particularly by T cells, making it a potential target for immunotherapy. MAGE-C1 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues, which makes it an attractive candidate for cancer immunotherapy due to its limited expression profile.

Source

MAGE-C1 was first identified in melanoma cells and has been extensively studied for its role in tumor immunology. Research has shown that MAGE-C1 can elicit immune responses, including cytotoxic T lymphocyte responses, which are crucial for effective anti-tumor immunity. The expression of MAGE-C1 has been linked to worse prognosis in various cancers, highlighting its potential as a biomarker for disease progression and therapeutic target.

Classification

MAGE-C1 belongs to the MAGE family, which is subdivided into several classes based on their expression patterns and biological functions. The MAGE family includes several members such as MAGE-A, MAGE-B, and MAGE-C, with MAGE-C1 being part of the C subgroup. These proteins are characterized by their ability to bind to major histocompatibility complex class I molecules and present tumor-specific antigens to T cells.

Synthesis Analysis

Methods

The synthesis of MAGE-C1 peptides, including the specific peptide sequence corresponding to amino acids 450-458, can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain on a solid support.

Technical Details

  • Peptide Synthesis: The peptides are synthesized using a peptide synthesizer that employs a solid-phase method. This involves coupling protected amino acids sequentially to form the desired peptide sequence.
  • Purification: Post-synthesis, the peptides are purified using high-performance liquid chromatography (HPLC) to ensure high purity (>98%).
  • Characterization: Mass spectrometry is employed to confirm the molecular weight and purity of the synthesized peptides.
Molecular Structure Analysis

Structure

The molecular structure of MAGE-C1 (450-458) consists of a specific sequence of amino acids that contributes to its ability to bind to major histocompatibility complex class I molecules. The exact sequence can influence its immunogenicity and interaction with T cell receptors.

Data

  • Amino Acid Sequence: The specific sequence for MAGE-C1 (450-458) is critical for its recognition by T cells.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the three-dimensional structure of the MAGE-C1 protein and its complexes with HLA molecules.
Chemical Reactions Analysis

Reactions

MAGE-C1 undergoes various biochemical interactions within the immune system:

  • Peptide-MHC Interaction: The binding of MAGE-C1 peptides to major histocompatibility complex class I molecules is essential for T cell recognition.
  • T Cell Activation: Upon recognition by T cells, this interaction triggers a cascade of signaling events leading to T cell activation and proliferation.

Technical Details

  • Affinity Measurements: Techniques such as surface plasmon resonance can be employed to measure the binding affinity between MAGE-C1 peptides and HLA molecules.
  • Functional Assays: In vitro assays using T cell lines can assess the immunogenicity of the synthesized peptides.
Mechanism of Action

Process

The mechanism by which MAGE-C1 exerts its effects involves several key steps:

  1. Presentation: MAGE-C1 peptides are processed within tumor cells and presented on their surface bound to major histocompatibility complex class I molecules.
  2. Recognition: CD8+ cytotoxic T lymphocytes recognize these complexes via their T cell receptors.
  3. Activation: This recognition leads to T cell activation, resulting in targeted destruction of tumor cells expressing MAGE-C1.

Data

Research indicates that effective immune responses against MAGE-C1 can lead to tumor regression in some patients, although responses can be variable due to factors such as tumor heterogeneity and immune evasion mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of the synthesized peptide will depend on its specific sequence but typically ranges around 1000 Da for small peptides.
  • Solubility: Peptides like MAGE-C1 are generally soluble in dimethyl sulfoxide or phosphate-buffered saline at physiological pH.

Chemical Properties

  • Stability: Peptides may exhibit varying degrees of stability under physiological conditions; modifications may be necessary to enhance stability against enzymatic degradation.
  • Reactivity: The reactivity profile can be assessed through various biochemical assays that evaluate interactions with antibodies or binding partners.
Applications

Scientific Uses

MAGE-C1 has significant implications in cancer research and therapy:

  • Cancer Immunotherapy: As a target for vaccine development aimed at eliciting robust immune responses against melanoma and other cancers.
  • Biomarker Development: Its expression levels can serve as prognostic indicators in melanoma and other malignancies.
  • Diagnostic Tools: Peptides derived from MAGE-C1 can be utilized in diagnostic assays for detecting tumor presence or progression.
Introduction to Melanoma-Associated Antigen (MAGE) Family

Genomic Organization and Classification of MAGE-C Subfamily

The MAGE-C subfamily (comprising MAGE-C1 to -C7) is genomically clustered on the Xq26-Xq28 region of the X chromosome. MAGE-C1 (gene ID: 9947) maps specifically to Xq27.2 and encodes a protein of 1,142 amino acids, making it notably larger than other MAGE proteins due to unique N-terminal repetitive sequences [4] [8]. Unlike shorter MAGE proteins, MAGE-C1 contains extensive short repetitive motifs upstream of its MHD, contributing to its size and potential functional complexity [4]. The table below summarizes key genes within the MAGE-C subfamily:

Table 1: Genomic Features of Human MAGE-C Subfamily Members

Gene NameAliasesAccession NumberExpression StatusAmino Acid Length
MAGE-C1CT7, CT7.1NP_005453Tumor/Germ Cells1,142
MAGE-C2CT10NP_057333Tumor/Germ Cells373
MAGE-C3-AAK00358Tumor/Germ Cells346
MAGE-C4-AL023279.1Tumor/Germ Cells115
MAGE-C5/-C6/-C7-NT_025337.2Pseudogene-

Adapted from MAGE family classifications [1] [4]

Expression of MAGE-C1 is epigenetically regulated via promoter methylation. In normal somatic tissues, CpG methylation at the MAGE-C1 promoter prevents transcription factor binding (e.g., Ets proteins), silencing gene expression. During carcinogenesis, demethylating agents (e.g., 5-aza-2'-deoxycytidine) reactivate MAGE-C1, enabling tumor-specific expression [1] [8]. This reactivation mechanism underpins its utility as a tumor-specific immunotherapy target.

Evolutionary Conservation and Phylogenetic Analysis of MAGE-C1

MAGE genes exhibit evolutionary patterns characterized by species-specific expansions and conserved functional domains. Homologs of MAGE-C1 exist in non-mammalian vertebrates, including zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster), but are absent in basal eukaryotes like Caenorhabditis elegans or yeast [1] [5]. The MAGE conserved domain (MHD) demonstrates significant sequence conservation, suggesting its functional indispensability. In humans, the MHD facilitates interactions with E3 ubiquitin ligases (e.g., TRIM28) and transcription regulators, influencing cell cycle and apoptosis [1] [4].

Phylogenetic analyses reveal that MAGE-C1 emerged late in vertebrate evolution, with gene amplification occurring predominantly in primates. The human MAGE-C locus harbors multiple paralogs (MAGE-C1 to -C7), many of which are pseudogenes. This contrasts with the single-copy ancestral MAGE genes identified in fish and amphibians [1] [5]. The selective pressure for MAGE-C1 retention likely relates to its role in germ cell development, though its exploitation in malignancies represents an evolutionary "shadow" of this physiological function.

Table 2: Evolutionary Conservation of MAGE-C1 Functional Domains

DomainLocation in ProteinConservation Across VertebratesFunction
N-terminal repeats1-800LowProtein-protein interactions
MAGE homology domain (MHD)915-1082HighUbiquitin ligase binding, Apoptosis regulation
C-terminal region1083-1142ModerateSubcellular localization

Based on Pfam (PF01454) and InterPro (IPR002190) annotations [5]

Role of MAGE-C1 in Oncogenic Transformation and Immune Evasion

Oncogenic Transformation

MAGE-C1 is aberrantly expressed in diverse cancers and correlates with aggressive phenotypes. In colorectal cancer (CRC), 28.8% of tumors show high MAGE-C1 expression, which associates with larger tumor size, metastasis, and reduced 5-year recurrence-free survival (44% vs. 58% in MAGE-C1-negative patients) [8]. Mechanistically, MAGE-C1 drives oncogenesis by:

  • Inhibiting apoptosis via interactions with p53 regulators, enhancing cancer cell survival [1] [8].
  • Promoting metastasis through epithelial-mesenchymal transition (EMT) pathways, evidenced by correlation with lymph node invasion [8].
  • Cooperating with oncogenic mutations: MAGE-C1 expression synergizes with KRAS or BRAF mutations, accelerating CRC progression [8].

In breast cancer, MAGE-C1 expression independently predicts poor prognosis, while in multiple myeloma, it serves as a biomarker for malignant plasma cells [4] [8].

Table 3: MAGE-C1 Expression in Human Cancers and Clinical Correlations

Cancer TypeExpression FrequencyAssociation with Clinical ParametersPrognostic Impact
Colorectal cancer28.8%Tumor size, metastasis, KRAS/BRAF mutationsReduced 5-year survival (HR=3.12)
Multiple myeloma66%Malignant plasma cell enrichmentInferior progression-free survival
Urothelial carcinomaElevated in advanced stagesHigh grade, stage ≥ pT2, PD-L1 co-expressionShorter progression-free survival
Breast cancerVariableHigh tumor grade, lymph node involvementReduced recurrence-free survival

Data compiled from clinical studies [4] [6] [8]

Immune Evasion

MAGE-C1 contributes to tumor immune escape through multiple mechanisms:

  • T-cell receptor (TCR) antagonism: MAGE-C1-derived peptides (e.g., 450-458) bind HLA class I molecules but fail to fully activate cytotoxic T lymphocytes (CTLs), leading to suboptimal immune responses [1] [7].
  • Co-expression with immune checkpoints: In urothelial carcinoma, MAGE-C1+/PD-L1+ tumors exhibit the worst progression-free survival (HR=17.1), indicating synergistic immune suppression [6].
  • Humoral immunogenicity: MAGE-C1 elicits antibody responses detectable via phage-display mimotope assays. These antibodies serve as biomarkers for monitoring immunotherapy efficacy (e.g., anti-PD-1 or dendritic cell vaccines) [3].

Therapeutically, MAGE-C1 peptides are leveraged in cancer vaccines and adoptive T-cell therapies. Its restricted expression profile makes it an ideal target for precision immunotherapy, though heterogeneity in tumor expression remains a challenge [3] [7].

Properties

Product Name

Melanoma-associated antigen C1 (450-458)

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